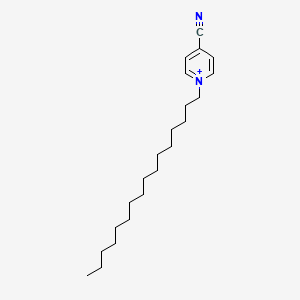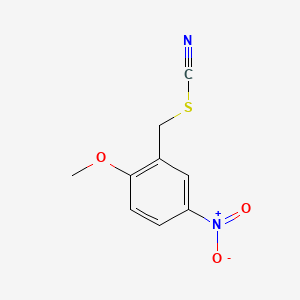
Pyridinium, 4-cyano-1-hexadecyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridinium, 4-cyano-1-hexadecyl-, is a pyridinium salt with a long alkyl chain and a cyano group at the 4-position of the pyridine ring. Pyridinium salts are well-known for their diverse applications in various fields, including organic synthesis, pharmaceuticals, and materials science .
準備方法
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of pyridinium salts often involves large-scale quaternization reactions using continuous flow reactors. The reaction conditions are optimized to achieve high yields and purity. The use of solvents and catalysts is carefully controlled to minimize environmental impact and ensure safety .
化学反応の分析
Types of Reactions
Pyridinium, 4-cyano-1-hexadecyl-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridinium N-oxide derivatives.
Reduction: Reduction reactions can convert the pyridinium salt to the corresponding dihydropyridine.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under mild conditions.
Major Products Formed
Oxidation: Pyridinium N-oxide derivatives.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted pyridinium compounds depending on the nucleophile used.
科学的研究の応用
Pyridinium, 4-cyano-1-hexadecyl-, has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of membrane-associated enzymes and as a model compound for studying membrane interactions.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the formulation of detergents and surfactants for its amphiphilic properties.
作用機序
The mechanism of action of pyridinium, 4-cyano-1-hexadecyl-, involves its interaction with biological membranes and enzymes. The long alkyl chain allows it to insert into lipid bilayers, disrupting membrane integrity. The cyano group can participate in hydrogen bonding and other interactions with molecular targets, affecting enzyme activity and cellular processes .
類似化合物との比較
Similar Compounds
- Pyridinium, 4-cyano-1-dodecyl-
- Pyridinium, 4-cyano-1-octadecyl-
- Pyridinium, 4-cyano-1-tetradecyl-
Uniqueness
Pyridinium, 4-cyano-1-hexadecyl-, is unique due to its specific alkyl chain length, which provides an optimal balance between hydrophobic and hydrophilic properties. This makes it particularly effective in applications requiring amphiphilic behavior, such as in detergents and membrane studies .
特性
CAS番号 |
66607-34-9 |
|---|---|
分子式 |
C22H37N2+ |
分子量 |
329.5 g/mol |
IUPAC名 |
1-hexadecylpyridin-1-ium-4-carbonitrile |
InChI |
InChI=1S/C22H37N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-24-19-16-22(21-23)17-20-24/h16-17,19-20H,2-15,18H2,1H3/q+1 |
InChIキー |
KXRDLAFDACMDEB-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCC[N+]1=CC=C(C=C1)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![8-Hydroxy-3-[(5-hydroxy-4,8-disulfonaphthalen-2-yl)carbamoylamino]naphthalene-1,5-disulfonic acid](/img/structure/B14464506.png)



![5-Isobenzofurancarboxylic acid, 1-[4-(diethylamino)-2-hydroxyphenyl]-1-[2-ethoxy-4-methyl-5-(phenylamino)phenyl]-1,3-dihydro-3-oxo-](/img/structure/B14464543.png)






